Bicyclo[2.1.1]hexane-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-5-7-2-1-6(3-7)4-7/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYHPOSGMYFMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 2.1.1 Hexane 1 Carbonitrile and Functionalized Derivatives
Strategies for Constructing the Bicyclo[2.1.1]hexane Core Bearing a Nitrile Group
The synthesis of bicyclo[2.1.1]hexane-1-carbonitrile and its derivatives can be broadly approached through two primary strategies: the construction of the bicyclic core with a pre-existing or readily convertible nitrile precursor, or the introduction of the nitrile functionality onto a pre-formed bicyclo[2.1.1]hexane skeleton.
Intramolecular Cycloaddition Reactions
Intramolecular cycloadditions represent a powerful and widely employed method for the synthesis of bicyclo[2.1.1]hexane systems. nih.govacs.org These reactions involve the formation of the characteristic bridged structure from a suitably functionalized acyclic precursor.
Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of bicyclo[2.1.1]hexanes. rsc.org This approach typically involves the intramolecular cyclization of a 1,5-diene derivative upon photoirradiation.
Recent advancements have focused on the use of visible light, which offers milder and more selective reaction conditions compared to traditional UV irradiation. chemistryviews.orgnih.gov Thomas Rigotti and Thorsten Bach at the Technical University of Munich have developed a visible-light-driven, intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes to produce 1,4-disubstituted bicyclo[2.1.1]hexanes. chemistryviews.org This method utilizes an iridium-based photocatalyst, Ir(dFCF3ppy)2(dtbbpy)PF6, and irradiation with a 414 nm LED. chemistryviews.org The reaction tolerates a wide range of substituents and proceeds in good to excellent yields. chemistryviews.orgnih.gov While not explicitly demonstrating the synthesis of a nitrile-containing derivative in the primary report, the methodology's tolerance for various functional groups suggests its potential applicability. The resulting bicyclic structures can be further functionalized, opening pathways to introduce a nitrile group. chemistryviews.org
For instance, a precursor diene bearing a cyano group or a group that can be converted to a nitrile, such as a primary amide or an aldehyde, could potentially undergo this cycloaddition. Subsequent functional group transformation would then yield the desired this compound.
A general representation of this approach is the cyclization of a substituted hexa-1,5-diene. The reaction proceeds via triplet energy transfer from the excited photocatalyst to the diene, leading to the formation of the bicyclic product. organic-chemistry.org
Table 1: Key Features of Visible Light-Driven [2+2] Photocycloaddition
| Feature | Description | Reference |
| Reaction Type | Intramolecular crossed [2+2] photocycloaddition | chemistryviews.orgnih.gov |
| Substrates | 2,5-disubstituted hexa-1,5-dienes | chemistryviews.org |
| Catalyst | Ir(dFCF3ppy)2(dtbbpy)PF6 | chemistryviews.org |
| Light Source | 414 nm LED | chemistryviews.org |
| Solvent | Acetone | chemistryviews.orgorganic-chemistry.org |
| Yields | Good to excellent (up to quantitative) | chemistryviews.orgnih.gov |
A significant advancement in the synthesis of bicyclo[2.1.1]hexanes is the development of enantioselective methods. chemrxiv.org Researchers have established the first Lewis acid-catalyzed asymmetric intramolecular crossed [2+2] photocycloaddition to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.orgchemrxiv.org This strategy utilizes a chiral Lewis acid catalyst to control the stereochemistry of the cyclization. chemrxiv.org
While the initial reports focused on α,β-unsaturated acyl pyrazoles, the development of nitrile-tolerant conditions is a key consideration for the direct synthesis of this compound. chemrxiv.org The compatibility of the Lewis acid catalyst and the reaction conditions with the nitrile functionality is crucial for the success of this approach. Although direct synthesis of the nitrile-containing target via this method has not been explicitly detailed, the ability to create enantioenriched bicyclic scaffolds opens up the possibility of resolving racemic mixtures or synthesizing chiral precursors that can be later converted to the nitrile. chemrxiv.org
The utility of these enantioenriched building blocks has been demonstrated by their incorporation into analogues of marketed drugs, highlighting the importance of stereocontrol in medicinal chemistry. chemrxiv.orgchemrxiv.org
An alternative cycloaddition strategy involves the intramolecular formal (3+2)-cycloaddition of allylated cyclopropanes. bohrium.comnih.govresearchgate.net This method has been reported for the synthesis of bicyclo[2.1.1]hexanes bearing a 4-nitrobenzimine substituent. bohrium.comnih.gov The reaction tolerates both activated and unactivated alkenes. bohrium.comnih.gov The resulting bicyclic imine products can be prone to photo-induced ring opening, which allows for the epimerization of C5-stereogenic compounds. bohrium.comresearchgate.net
Hydrolysis of the resulting imine functionality could provide a ketone, which can then be a handle for further functionalization to introduce a nitrile group. For example, conversion of the ketone to an oxime followed by dehydration is a common method for nitrile synthesis.
Photochemical [2+2] Cycloadditions
Strain-Release Driven Transformations of Bicyclo[1.1.0]butanes (BCBs)
The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them valuable precursors for the synthesis of more complex bicyclic systems through strain-release driven transformations. rsc.orgresearchgate.net These reactions are often atom- and step-economical. rsc.org
The [2σ+2π] cycloaddition of BCBs with alkenes is a popular and efficient method for constructing the bicyclo[2.1.1]hexane scaffold. researchgate.netacs.org This transformation can be initiated by various means, including photocatalysis. rsc.orgacs.org Visible-light-induced strain-release reactions of BCBs provide a green and sustainable approach, proceeding under mild conditions via either an electron transfer or energy transfer pathway. rsc.org
For the synthesis of this compound, a BCB derivative could be reacted with an alkene bearing a nitrile group or a precursor. For example, the reaction of a bridgehead-substituted BCB with acrylonitrile (B1666552) would, in principle, yield the desired product. The regioselectivity of this cycloaddition is a critical aspect that would need to be controlled. acs.org
Lewis acids can also catalyze the formal (3+2)-cycloaddition of BCBs with various partners, including enamides and quinones, to generate functionalized bicyclo[2.1.1]hexanes. researchgate.netrsc.org The development of catalyst-controlled divergent reactions of BCBs allows for selective access to either bicyclo[2.1.1]hexanes or other cyclic products like cyclobutenes from the same starting materials. acs.orgresearchgate.net
Table 2: Comparison of Synthetic Strategies for the Bicyclo[2.1.1]hexane Core
| Synthetic Strategy | Key Features | Potential for Nitrile Introduction | Reference |
| Visible Light [2+2] Photocycloaddition | Mild conditions, high functional group tolerance. | Use of nitrile-containing diene precursor or post-cycloaddition functionalization. | chemistryviews.orgnih.govorganic-chemistry.org |
| Asymmetric [2+2] Photocycloaddition | Enantioselective, provides chiral scaffolds. | Nitrile-tolerant Lewis acid catalysis or functionalization of chiral products. | chemrxiv.orgchemrxiv.org |
| Formal (3+2)-Cycloaddition | Uses allylated cyclopropanes, forms imine products. | Hydrolysis of imine to ketone, followed by conversion to nitrile. | bohrium.comnih.govresearchgate.net |
| Strain-Release of BCBs | Atom-economical, utilizes strained precursors. | Cycloaddition with nitrile-containing alkenes (e.g., acrylonitrile). | rsc.orgresearchgate.netacs.org |
Transition-Metal-Catalyzed Annulations
Transition-metal catalysis has proven to be a versatile tool for the synthesis of bicyclo[2.1.1]hexane derivatives through various annulation strategies involving strained bicyclobutanes (BCBs).
Catalyst-Controlled Divergent Synthesis
A notable example of catalyst-controlled chemodivergence is the reaction of bicyclo[1.1.0]butane amides with azadienes. usx.edu.cncsu.edu.auacs.org By judiciously selecting the metal catalyst, either bicyclo[2.1.1]hexanes or cyclobutenes can be selectively obtained from the same starting materials. usx.edu.cncsu.edu.auacs.org
Specifically, copper(I) catalysis promotes a formal [2σ + 2π] cycloaddition to efficiently produce bicyclo[2.1.1]hexanes. acs.orgresearchgate.net In contrast, gold(I) catalysis uniquely facilitates an addition-elimination pathway, leading to the selective formation of cyclobutenes. usx.edu.cncsu.edu.auacs.org Both transformations demonstrate high efficiency and a broad substrate scope. usx.edu.cnacs.orgresearchgate.net
The divergent reactivity is rationalized by density functional theory (DFT) calculations. Copper(I) is proposed to favor a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to form the bicyclo[2.1.1]hexane product. csu.edu.auacs.org Conversely, gold(I) stabilizes key intermediates through a four-coordinate geometry, which enables an intramolecular proton transfer and reverses the inherent chemoselectivity to yield the cyclobutene. csu.edu.auacs.org This method highlights the unique ability of gold(I) to control reaction pathways and expand the accessible chemical space. csu.edu.au
A similar catalyst-controlled approach was reported for the reaction of BCBs with α,β-unsaturated ketones bearing an N-methylimidazole moiety. acs.orgnih.gov In this case, Sc(III) or Ni(II) catalysts were used to selectively afford either bicyclo[2.1.1]hexanes or cyclobutenes, respectively. acs.org
Table 1: Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes
| Catalyst | Reactants | Product | Reference |
| Cu(I) | Bicyclo[1.1.0]butane amides, Azadienes | Bicyclo[2.1.1]hexanes | usx.edu.cncsu.edu.auacs.org |
| Au(I) | Bicyclo[1.1.0]butane amides, Azadienes | Cyclobutenes | usx.edu.cncsu.edu.auacs.org |
| Sc(III) | BCBs, α,β-Unsaturated ketones with N-methylimidazole | Bicyclo[2.1.1]hexanes | acs.orgnih.gov |
| Ni(II) | BCBs, α,β-Unsaturated ketones with N-methylimidazole | Cyclobutenes | acs.org |
Lewis Acid-Catalyzed (3+2) Annulation with Ynamides
Lewis acids, particularly Scandium(III) triflate (Sc(OTf)₃), have been shown to effectively catalyze the (3+2) annulation of bicyclobutanes (BCBs) with ynamides, providing a direct route to 2-amino-bicyclo[2.1.1]hexenes. rsc.orgrsc.orgnih.govsemanticscholar.org This reaction proceeds under mild conditions in a single step. rsc.orgrsc.orgnih.gov The process is believed to occur through a stepwise mechanism initiated by the nucleophilic addition of the ynamide to the unsubstituted side of the BCB. rsc.orgrsc.orgsemanticscholar.org This is followed by the annulation of the resulting enolate with the keteniminium species to form the final product. rsc.orgrsc.orgsemanticscholar.org
This methodology represents the first instance of utilizing the carbon-carbon triple bond of ynamides as a coupling partner for BCBs, resulting in products that are adorned with a functionalizable amino group and an integrated strained alkene moiety. rsc.orgrsc.orgnih.gov The reaction tolerates a variety of electronically diverse ynamides and differently substituted keto-BCBs. rsc.org It has been noted that while one research group utilized N-tosyl ynamides without additives, another group employed N-mesyl ynamide substrates with a Na₂SO₄ additive, with both reactions being catalyzed by Sc(OTf)₃. rsc.orgsemanticscholar.org
Lewis Acid-Catalyzed (3+2) Cyclization from Dioxopyrrolidines
A condition-controlled divergent annulation strategy between BCBs and dioxopyrrolidines has been developed, where the choice of Lewis acid catalyst dictates the reaction outcome. rsc.org When zinc(II) triflate (Zn(OTf)₂) is used as the catalyst, the substrates undergo an efficient (3+2) cyclization to yield bicyclo[2.1.1]hexane derivatives. rsc.org
However, if gallium(III) triflate (Ga(OTf)₃) is employed as the catalyst in ether solvents, the dioxopyrrolidine moiety acts as a four-atom building block, leading to a novel (3+4) annulation process that provides access to oxa-bicyclo[4.1.1]octanes. rsc.org
Boronyl Radical-Catalyzed [2σ + 2π] Cycloaddition
A novel method for the synthesis of spirocyclic compounds containing a bicyclo[2.1.1]hexane unit involves a boronyl radical-catalyzed [2σ + 2π] cycloaddition between BCBs and ortho-quinone methides. rsc.org These resulting bicyclo[2.1.1]hexanes can then serve as key intermediates for the synthesis of oxa-bicyclo[4.1.1]octanes through a subsequent Lewis acid-catalyzed rearrangement. rsc.org
Another approach utilizes a pyridine-boryl radical catalyst to facilitate the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes, providing a facile route to bicyclo[2.1.1]hexanes. chemrxiv.org This method is characterized by its mild reaction conditions and broad substrate scope. chemrxiv.org
Nucleophilic Ring Opening of Cyano-Substituted Bicyclobutanes
The synthesis of cyano-substituted bicyclobutanes, which are precursors for this compound, can be achieved through the treatment of 3-chlorocyclobutanecarbonitrile with potassium tert-butoxide. rsc.org These cyano-substituted BCBs are valuable monomers for polymerization studies and can undergo ring-opening reactions with nucleophiles. rsc.org The inherent strain energy of the bicyclobutane carbocycle makes it susceptible to a variety of synthetic transformations, including heterolytic and homolytic ring-opening reactions, providing access to structurally complex cyclobutanes. rsc.org
Sequential Ring-Forming and Rearrangement Processes
Direct Introduction and Derivatization of the Nitrile Group at the Bridgehead Position
The direct introduction of a nitrile group at the bridgehead position of a pre-formed bicyclo[2.1.1]hexane skeleton is a key strategy for the synthesis of this compound. One approach involves the nucleophilic addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to a carbonyl group at the bridgehead. For example, a bicyclo[2.1.1]hexanone can react with TMSCN, followed by cleavage of the trimethylsilyl group, to yield the corresponding cyanohydrin, which can be further transformed into the target nitrile. rsc.org
Another strategy involves the radical-mediated cyanation of bicyclo[1.1.1]pentane (BCP) derivatives, which are structurally related to bicyclo[2.1.1]hexanes. researchgate.net While not directly on a bicyclo[2.1.1]hexane, this methodology demonstrates the feasibility of radical cyanation on strained bicyclic systems.
A formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with α-cyano chalcones, promoted by hexafluoroisopropanol (HFIP), has been reported to produce functionalized bicyclo[2.1.1]hexanes containing a nitrile group. rsc.org This method exhibits good functional group tolerance and high diastereoselectivity. rsc.org
Functional group interconversions on a pre-existing bicyclo[2.1.1]hexane framework provide another viable route to the target nitrile. A common precursor is a bicyclo[2.1.1]hexane-1-carboxylic acid. nih.gov This carboxylic acid can be converted to an amide, which can then be dehydrated to the corresponding nitrile.
For instance, a 1,2-disubstituted bicyclo[2.1.1]hexane carboxylic acid can be synthesized via an intramolecular photocycloaddition of a diene, followed by saponification. nih.gov This carboxylic acid can then be subjected to standard amide formation and dehydration protocols to yield the nitrile.
Similarly, 2-oxabicyclo[2.1.1]hexane iodides, synthesized via iodocyclization, can be converted to a variety of building blocks, including those that could potentially be transformed into nitriles. researchgate.net For example, a carboxylic acid derivative obtained from the iodide could be converted to the nitrile.
| Precursor | Transformation | Reagents | Product | Ref |
| Bicyclo[2.1.1]hexanone | Cyanohydrin formation | TMSCN, ZnI₂ then HCl | This compound derivative | rsc.org |
| Bicyclo[2.1.1]hexane-1-carboxylic acid | Amide formation and dehydration | 1. Amide coupling reagents 2. Dehydrating agent | This compound | nih.gov |
| Iodo-substituted 2-oxabicyclo[2.1.1]hexane | Conversion to carboxylic acid, then to nitrile | Multiple steps | 2-Oxabicyclo[2.1.1]hexane-carbonitrile derivative | researchgate.net |
Modular and Scalable Synthesis Strategies
The development of modular and scalable synthetic routes is crucial for the widespread application of bicyclo[2.1.1]hexane derivatives in areas like drug discovery. rsc.orgresearchgate.net Several strategies have been reported that allow for the efficient and large-scale production of these valuable compounds.
Photochemical [2+2] cycloadditions have been utilized to construct the bicyclo[2.1.1]hexane core in a modular fashion. rsc.orgrsc.orgchemrxiv.org For example, a scalable synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes starts from commercially available phenylacetaldehyde, which is converted to a diene that undergoes photocycloaddition. rsc.org This method has been demonstrated on a gram scale. rsc.org Another approach involves the intramolecular photocycloaddition of a diene derived from acetophenone, which can also be performed on a large scale to produce a bicyclo[2.1.1]hexane carboxylic acid ester. nih.gov
The iodocyclization approach to 2-oxabicyclo[2.1.1]hexanes is also described as a general, practical, and modular method, allowing for the synthesis of derivatives with multiple exit vectors for further diversification. nih.gov
A practical and scalable protocol for the synthesis of 2-oxabicyclo[2.1.1]hexane iodides has been developed, which can then be converted to various building blocks for medicinal chemistry. researchgate.net Furthermore, an optimized, multi-gram synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylates has been reported, highlighting the potential for large-scale production of these bicyclic proline analogs. nuph.edu.uaresearchgate.net
C–H functionalization has also been explored as a strategy for the diastereoselective synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes, providing an alternative to cycloaddition methods. nih.gov
| Strategy | Key Reaction | Scale | Advantages | Ref |
| Photochemical Cycloaddition | [2+2] cycloaddition of 1,5-dienes | >10 g | Mild, robust, scalable | rsc.orgresearchgate.net |
| Photochemical Cycloaddition | Intramolecular photocycloaddition of a diene | Multigram | Uses inexpensive starting materials | nih.gov |
| Iodocyclization | Iodocyclization of alkenyl alcohols | - | General, practical, modular | nih.govresearchgate.net |
| C-H Functionalization | C-H borylation or other functionalization | Gram scale | Diastereoselective, orthogonal to cycloadditions | researchgate.netnih.gov |
| Double Recyclization | Recyclization of oxetane (B1205548) ring | 0.7 kg | Efficient access to key building blocks | nuph.edu.uaresearchgate.net |
Mechanistic Investigations of Reactions Involving Bicyclo 2.1.1 Hexane 1 Carbonitrile Systems
Elucidation of Reaction Pathways
Understanding the detailed mechanisms of reactions involving bicyclo[2.1.1]hexane-1-carbonitrile is crucial for controlling product formation and developing novel synthetic methodologies. These reactions can proceed through various intermediates, including radicals, carbocations, and anions, often leading to complex molecular rearrangements.
Radical reactions of bicyclo[2.1.1]hexane systems have been shown to proceed via cascade mechanisms. For instance, t-butoxyl radicals have been observed to abstract a hydrogen atom from the C(2) position of bicyclo[2.1.1]hexane, forming a bicyclo[2.1.1]hexane-2-yl radical. rsc.org This radical species can then undergo β-scission, leading to the formation of a cyclopent-3-enylmethyl radical. rsc.org This rearrangement highlights the influence of ring strain on the reactivity of radical intermediates.
In the context of this compound, the nitrile group can influence the regioselectivity of radical attack and the stability of the resulting radical intermediates. The electron-withdrawing nature of the nitrile group can affect the distribution of spin density in the radical, potentially altering the course of the cascade reaction.
A samarium(II) iodide-catalyzed intermolecular coupling of bicyclo[1.1.0]butyl ketones with electron-deficient alkenes provides access to substituted bicyclo[2.1.1]hexanes. nih.govchemrxiv.orgresearchgate.net This process is underpinned by a radical relay mechanism. nih.gov While this specific example does not involve a nitrile substituent, the underlying radical mechanism provides a framework for understanding how a nitrile group at the bridgehead position could influence similar transformations.
Recent research has also explored photocatalytic cycloaddition reactions to synthesize polysubstituted bicyclo[2.1.1]hexanes. rsc.orgresearchgate.netsemanticscholar.org These reactions are proposed to proceed through a stepwise mechanism involving diradical intermediates. semanticscholar.org The formation of these intermediates is facilitated by a photosensitizer, and the subsequent cyclization leads to the bicyclic core. semanticscholar.org The substitution pattern on the starting diene can significantly impact the efficiency and outcome of the cycloaddition. semanticscholar.org
Carbocationic rearrangements are another important class of reactions observed in bicyclo[2.1.1]hexane systems. The high degree of strain in the bicyclic framework can drive rearrangements that lead to more stable carbocationic intermediates. For example, the generation of a carbocation at the C2 position can trigger a Wagner-Meerwein type rearrangement, leading to ring expansion or contraction.
In a related context, Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) with various partners can lead to the formation of bicyclo[2.1.1]hexane derivatives. rsc.org These reactions often proceed through zwitterionic or carbocationic intermediates. For instance, the reaction of BCBs with ortho-quinone methides, catalyzed by a boronyl radical, initially forms bicyclo[2.1.1]hexane units, which can then undergo Lewis acid-catalyzed rearrangements to yield oxa-bicyclo[4.1.1]octanes. rsc.org The mechanism involves the activation of a carbonyl group by the Lewis acid, leading to a carbocationic intermediate that drives the rearrangement. rsc.org
Similarly, the reaction of BCBs with dioxopyrrolidines can be modulated by the choice of Lewis acid catalyst. rsc.org While Zn(OTf)₂ catalysis leads to bicyclo[2.1.1]hexane derivatives via a (3+2) cyclization, Ga(OTf)₃ promotes a (3+4) annulation, highlighting the subtle electronic effects that can dictate the reaction pathway. rsc.org
Anionic rearrangements in bicyclo[2.1.1]hexane systems are less common but can be induced by strong bases. The presence of the electron-withdrawing nitrile group in this compound can facilitate the formation of an adjacent carbanion, which could then participate in rearrangements.
A sequential SmI₂-mediated pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been used to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones. acs.org The proposed mechanism for the pinacol rearrangement involves the selective formation of a tertiary carbocation, which then undergoes rearrangement. acs.org
Organometallic catalysts play a crucial role in many reactions that form bicyclo[2.1.1]hexane systems. These catalysts can activate the substrates and control the stereochemistry of the products. For example, copper(I) and gold(I) catalysts have been used in the chemodivergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes from bicyclo[1.1.0]butane amides and azadienes. acs.orgnih.govresearchgate.net
The copper(I)-catalyzed reaction proceeds via a formal cycloaddition to yield bicyclo[2.1.1]hexanes. acs.orgnih.govresearchgate.net Density functional theory (DFT) calculations suggest that the copper(I) catalyst forms a linear two-coordinate complex, which promotes intramolecular cyclization. acs.orgresearchgate.net In contrast, the gold(I) catalyst facilitates an addition-elimination pathway to give cyclobutenes. acs.orgnih.govresearchgate.net This highlights the ability of different metal catalysts to steer the reaction towards distinct products.
The following table summarizes the catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes:
| Catalyst | Product(s) | Yield of Bicyclo[2.1.1]hexane | Yield of Cyclobutene | Reference |
| Sc(OTf)₃ | Bicyclo[2.1.1]hexane | 12-47% | - | acs.org |
| AgOTf | Bicyclo[2.1.1]hexane | 82% | - | acs.org |
| Ni(OTf)₂ | Bicyclo[2.1.1]hexane and Cyclobutene | 52% | 13% | acs.org |
| Cu(CH₃CN)₄BF₄ | Bicyclo[2.1.1]hexane | 94% | Not detected | acs.orgnih.gov |
| PPh₃AuCl | Cyclobutene | Not detected | 80% | acs.orgnih.gov |
Stereochemical Control and Enantioselectivity in Nitrile-Containing Bicyclo[2.1.1]hexanes
Achieving stereochemical control in the synthesis of substituted bicyclo[2.1.1]hexanes is a significant challenge. The development of enantioselective methods is crucial for the preparation of chiral, non-racemic bicyclo[2.1.1]hexane derivatives for applications in medicinal chemistry and materials science. chemrxiv.orgsustech.edu.cn
An enantioselective catalytic strategy for the synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes has been developed using a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.org This method provides access to enantioenriched products with high yields and enantioselectivities. chemrxiv.org While this specific study did not focus on nitrile-containing derivatives, the principle of using chiral Lewis acids to control the stereochemical outcome is broadly applicable.
The use of chiral ligands in organometallic catalysis is a common strategy for achieving enantioselectivity. For instance, chiral PyBox ligands have been used with Sc(OTf)₃ to facilitate the regio-, enantio-, and diastereoselective polar cycloaddition of bicyclo[1.1.0]butanes to afford enantioenriched bicyclo[2.1.1]hexane derivatives. acs.org The proposed mechanism involves the coordination of the substrate to the chiral scandium complex, which directs the approach of the bicyclobutane from a less sterically hindered face. acs.org
Similarly, a copper(II) complex with a chiral ligand has been used for the enantioselective [4π + 2σ] cycloaddition of bicyclo[1.1.0]butanes and nitrones, yielding chiral 2-oxa-3-azabicyclo[3.1.1]heptanes with excellent enantioselectivity. chemrxiv.org DFT calculations have been employed to understand the origin of this enantioselectivity, attributing it to non-covalent interactions between the ligand and the substrate. chemrxiv.org
An intramolecular formal (3+2) cycloaddition of allylated cyclopropanes bearing a 4-nitrobenzimine substituent has been reported for the synthesis of bicyclo[2.1.1]hexanes. researchgate.net This reaction proceeds with moderate diastereoselectivity. researchgate.net The bicyclic imine products can undergo photo-induced ring-opening, which allows for the epimerization of the C5-stereocenter. researchgate.net
Influence of Strain Energy Release on Reaction Thermodynamics and Kinetics
The high strain energy of the bicyclo[2.1.1]hexane ring system is a key factor that influences the thermodynamics and kinetics of its reactions. The release of this strain provides a significant driving force for reactions that lead to less strained products. nih.govresearchgate.net
The strain energy of bicyclo[2.1.1]hexane is estimated to be approximately 47.68 kcal/mol. uomustansiriyah.edu.iq This value is intermediate between that of bicyclo[1.1.1]pentane (65.9 kcal/mol) and bicyclo[2.2.1]heptane (18.09 kcal/mol). uomustansiriyah.edu.iq This substantial strain energy can be released in ring-opening reactions or rearrangements, making such processes thermodynamically favorable.
Strain-release [2π + 2σ] cycloadditions of bicyclo[1.1.0]butanes with alkenes, initiated by energy transfer, have been developed for the synthesis of bicyclo[2.1.1]hexanes. nih.govresearchgate.netnih.gov The process involves the sensitization of the bicyclo[1.1.0]butane followed by cycloaddition. nih.govnih.gov This strategy leverages the high strain energy of the bicyclobutane to drive the formation of the less strained bicyclo[2.1.1]hexane ring system.
The kinetics of these reactions are also influenced by the strain energy. The activation energy for the rearrangement of the bicyclo[2.1.1]hexan-2-yl radical is comparable to that of the cyclobutylmethyl radical, despite the much greater ring strain in the former. rsc.org This suggests that the transition state for the rearrangement is stabilized by the partial release of ring strain.
Photocatalytic cycloaddition reactions that form bicyclo[2.1.1]hexanes are also driven by the release of strain energy. researchgate.netsemanticscholar.org These reactions provide a unified and flexible route to a variety of substituted bicyclo[2.1.1]hexanes. researchgate.netsemanticscholar.org
Reactivity and Transformational Chemistry of Bicyclo 2.1.1 Hexane 1 Carbonitrile
Reactions Involving the Nitrile Functionality
The nitrile group in bicyclo[2.1.1]hexane-1-carbonitrile is a versatile functional handle that allows for a variety of chemical transformations. These reactions enable the conversion of the nitrile into other important functional groups, such as carboxylic acids, amines, and ketones, providing access to a diverse range of bicyclo[2.1.1]hexane derivatives.
Hydrolysis to Carboxylic Acids and Derivatives
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, and this compound can be efficiently converted to its corresponding carboxylic acid, bicyclo[2.1.1]hexane-1-carboxylic acid. This reaction can be carried out under both acidic and basic conditions. chemistrysteps.com
Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by protonation to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide, which is the rate-determining step, yields the carboxylate salt, which upon acidification, gives the carboxylic acid. chemistrysteps.com
Alternatively, acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Water then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under acidic conditions leads to the formation of the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com
A specific example involves the hydrolysis of a bicyclo[2.1.1]hexane derivative using potassium carbonate in the presence of air to yield the corresponding carboxylic acid, which serves as a valuable intermediate for incorporating the bicyclo[2.1.1]hexane core into more complex molecules. acs.orgresearchgate.net Another method utilizes Pinnick's conditions for the quantitative conversion to the carboxylic acid. rsc.orgchemrxiv.org
The resulting bicyclo[2.1.1]hexane-1-carboxylic acid is a key building block for further derivatization, such as the formation of amides and esters. rsc.orgchemrxiv.org
Table 1: Selected Methods for Hydrolysis of Bicyclo[2.1.1]hexane Nitrile Derivatives
| Reagents and Conditions | Product | Yield | Reference |
| Potassium carbonate, air | Bicyclo[2.1.1]hexane-1-carboxylic acid | - | acs.orgresearchgate.net |
| Pinnick's conditions (NaClO2, NaH2PO4, 2-methyl-2-butene (B146552) in t-BuOH/H2O) | Bicyclo[2.1.1]hexane-1-carboxylic acid | Quantitative | rsc.orgchemrxiv.org |
| 1. tert-Butyl (1-formylbicyclo[2.1.1]hexan-2-yl)carbamate, CH3CN, NaH2PO4, H2O, 30% H2O2, NaClO2; 2. KHSO4 | 2-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid | Quantitative | rsc.orgresearchgate.net |
Reduction to Amines
The nitrile functionality of this compound can be readily reduced to a primary amine, (bicyclo[2.1.1]hexan-1-yl)methanamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.net The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup to afford the amine.
The resulting aminomethyl-substituted bicyclo[2.1.1]hexane is a valuable building block in medicinal chemistry, as it introduces a basic nitrogen atom and a flexible linker to the rigid bicyclic core. researchgate.net For instance, these amines can be used in the synthesis of more complex molecules, such as {2-oxabicyclo[2.2.1]heptan-1-yl}methanamine derivatives. chem-space.com
Table 2: Reduction of Bicyclo[2.1.1]hexane Nitrile Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles | Lithium aluminum hydride (LiAlH₄) | 2-Alkyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine | 93-99% | researchgate.net |
Nucleophilic Additions to the Nitrile
The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are commonly used for this purpose.
The reaction of a Grignard reagent with this compound, followed by hydrolysis of the resulting imine intermediate, leads to the formation of a ketone. For example, the addition of methylmagnesium bromide (MeMgBr) to a bicyclo[2.1.1]hexane derivative bearing a carbonyl group, which is then converted to the nitrile, can be used to introduce a methyl ketone functionality. rsc.org
Similarly, trimethylsilyl (B98337) cyanide (TMS-CN) can add to a carbonyl group to form a cyanohydrin, which can then be further transformed. rsc.org
Table 3: Nucleophilic Addition to Bicyclo[2.1.1]hexane Nitrile Derivatives
Multi-component Reactions Utilizing the Nitrile
While specific examples of multi-component reactions (MCRs) directly utilizing this compound are not extensively documented in the provided search results, the nitrile functionality, in general, can participate in such reactions. However, MCRs like the Passerini and Ugi reactions typically involve isocyanides rather than nitriles as one of the key components. mdpi.combaranlab.orgillinois.edu
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. mdpi.com The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. mdpi.comillinois.edu The mechanism of these reactions involves the formation of a nitrilium ion intermediate from the isocyanide. mdpi.com
Although not a direct participant, bicyclo[2.1.1]hexane-1-carboxylic acid, derived from the hydrolysis of the corresponding nitrile, could potentially be used as the carboxylic acid component in Passerini and Ugi reactions. This would allow for the incorporation of the rigid bicyclo[2.1.1]hexane scaffold into complex, peptide-like structures.
Skeletal Rearrangements of the Bicyclo[2.1.1]hexane Core
The strained nature of the bicyclo[2.1.1]hexane skeleton makes it susceptible to various rearrangement reactions, particularly those involving the formation of carbocationic intermediates.
Pinacol-Type Rearrangements
Pinacol-type rearrangements are a class of reactions that involve the 1,2-migration of a group in a 1,2-diol (or a related species) to an adjacent carbocationic center. This type of rearrangement has been successfully applied to bicyclo[2.1.1]hexane systems to afford substituted bicyclo[2.1.1]hexanones.
A two-step procedure involving a samarium(II) iodide (SmI₂) mediated transannular pinacol (B44631) coupling reaction followed by an acid-catalyzed pinacol rearrangement has been developed to synthesize 1-substituted bicyclo[2.1.1]hexan-5-ones from cyclobutanedione derivatives. researchgate.netacs.org In this process, the pinacol coupling forms a bicyclo[2.1.1]hexane-1,2-diol. Subsequent treatment with an acid, such as p-toluenesulfonic acid (p-TsOH), promotes the rearrangement. acs.orgnih.gov The protonation of the diol leads to the formation of a tertiary carbocation, which then undergoes a 1,2-alkyl shift to produce the corresponding bicyclic ketone. nih.gov
This methodology provides a route to 1-substituted bicyclo[2.1.1]hexan-2-ones and 1-substituted bicyclo[2.1.1]hexan-5-ones, which are valuable intermediates for the synthesis of various 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes. acs.orgnih.gov
Table 4: Pinacol-Type Rearrangements in Bicyclo[2.1.1]hexane Systems
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Substituted bicyclo[2.1.1]hexane-1,2-diols | p-TsOH·H₂O | 1-Substituted bicyclo[2.1.1]hexan-2-ones | acs.orgnih.gov |
| α-Hydroxy silyl (B83357) enol ethers (from cyclobutanedione derivatives) | 1. Simmons-Smith cyclopropanation; 2. Acid-catalyzed pinacol rearrangement | 1-Substituted bicyclo[2.1.1]hexan-5-ones | researchgate.net |
| 3-Oxocyclobutane-1-carboxylic acid derivatives | 1. SmI₂ (Pinacol coupling); 2. p-TsOH·H₂O (Pinacol rearrangement) | 1-Substituted bicyclo[2.1.1]hexan-2-one |
Ring Expansion Reactions (e.g., Baeyer-Villiger, Schmidt)
Ring expansion reactions provide a powerful strategy to access larger, often heterocyclic, ring systems from the bicyclo[2.1.1]hexane core. The Baeyer-Villiger oxidation and the Schmidt reaction are notable examples that have been successfully applied to derivatives of this scaffold, transforming a ketone precursor into a lactone or a lactam, respectively. These reactions introduce new exit vectors from the core structure, enhancing its utility as a building block in medicinal chemistry. rsc.orgresearchgate.net
In a demonstration of this, a bicyclo[2.1.1]hexanone derivative underwent a Baeyer-Villiger rearrangement using meta-chloroperoxybenzoic acid (mCPBA) to yield the corresponding lactone. rsc.org Similarly, a Schmidt reaction with benzyl (B1604629) azide (B81097) under titanium tetrachloride catalysis successfully converted the ketone to the corresponding lactam. rsc.orgresearchgate.netchemrxiv.org Notably, these reactions proceeded with high regioselectivity, forming only a single regioisomer of the expanded product. rsc.org However, attempts to form a lactam via a Beckmann rearrangement of the corresponding oxime were unsuccessful, leading to decomposition or recovery of the starting material. rsc.orgresearchgate.netchemrxiv.org
| Reaction | Reagents | Precursor | Product | Yield | Reference |
| Baeyer-Villiger Oxidation | mCPBA, CH₂Cl₂ | Bicyclo[2.1.1]hexan-2-one derivative | Ring-expanded lactone | Not specified | rsc.org |
| Schmidt Reaction | BnN₃, TiCl₄, CH₂Cl₂ | Bicyclo[2.1.1]hexan-2-one derivative | Ring-expanded lactam | Not specified | rsc.orgresearchgate.net |
| Beckmann Rearrangement | - | Oxime of bicyclo[2.1.1]hexan-2-one | Decomposition/No reaction | - | rsc.orgresearchgate.net |
Photo-induced Ring Opening Processes
Photochemical reactions offer a distinct avenue for manipulating the bicyclo[2.1.1]hexane skeleton. The high strain energy of the bicyclic system can be harnessed in photo-induced processes to drive transformations that might be inaccessible under thermal conditions. For instance, bicyclic imine products derived from allylated cyclopropanes have been shown to be susceptible to photo-induced ring opening, which can lead to epimerization at the C5 position. researchgate.netresearchgate.net
The synthesis of the bicyclo[2.1.1]hexane core itself often relies on intramolecular [2+2] photocycloadditions of 1,5-dienes. researchgate.netchemrxiv.orgnih.govrsc.org These reactions can be initiated by direct irradiation or through the use of a triplet sensitizer. nih.gov The versatility of photochemical approaches is further highlighted by the development of visible-light-driven methods, which offer milder reaction conditions compared to traditional UV irradiation. rsc.org
Other Skeletal Rearrangements
Beyond ring expansions and photochemical openings, other skeletal rearrangements play a crucial role in the synthesis and functionalization of the bicyclo[2.1.1]hexane core. A notable example is the pinacol rearrangement. A sequential process involving an intramolecular pinacol coupling followed by an acid-catalyzed pinacol rearrangement has been developed to access 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.gov This strategy provides an alternative route to these key intermediates, which can then be further diversified. nih.gov
Furthermore, the synthesis of the bicyclo[2.1.1]hexane scaffold can be achieved through rearrangements of other bicyclic systems. For example, Lewis acid-catalyzed rearrangements of spirocyclic compounds containing a bicyclo[2.1.1]hexane unit, formed from the cycloaddition of bicyclo[1.1.0]butanes, can lead to the formation of oxa-bicyclo[4.1.1]octanes. rsc.org
Functionalization and Diversification of the Bicyclo[2.1.1]hexane Core
The ability to selectively introduce functional groups onto the bicyclo[2.1.1]hexane scaffold is paramount for its application as a bioisostere and building block in drug discovery. This section details strategies for functionalizing the bridgehead positions, achieving stereoselective derivatizations, and introducing diverse exit vectors.
Bridgehead Functionalization Strategies
The functionalization of the bridgehead positions of bicyclo[2.1.1]hexanes is a significant challenge due to the steric hindrance and the non-planar geometry of the scaffold. rsc.orgnih.gov However, several methods have been developed to address this. One common approach involves the synthesis of a bicyclo[1.1.1]propellane intermediate, which can then undergo reactions to install functional groups at the bridgehead positions. researchgate.net
Direct C-H functionalization of the bicyclo[2.1.1]hexane core represents a more direct, albeit challenging, approach. researchgate.net Catalytic borylation of tertiary C-H bonds has been shown to be a viable method for introducing a boron moiety at the bridgehead, which can then be further derivatized. researchgate.net Additionally, strain-release cycloadditions of bicyclo[1.1.0]butanes provide a pathway to bicyclo[2.1.1]hexanes with substituents at the bridgehead. nih.govnsf.gov The resulting products, such as those containing a naphthyl ketone, can be transformed into a variety of functional groups including carboxylic acids, amines, alcohols, and boronic esters through subsequent reactions like Baeyer-Villiger oxidation, Curtius rearrangement, and borylation. nih.govnsf.gov
Diastereoselective and Enantioselective Derivatizations
Controlling the stereochemistry of substituents on the bicyclo[2.1.1]hexane core is crucial, as the three-dimensional arrangement of functional groups significantly impacts biological activity. chemrxiv.orgnih.gov Enantioselective synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes has been achieved through a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgnih.gov This method provides access to enantioenriched scaffolds that can be incorporated into drug analogues. chemrxiv.orgnih.gov The use of chiral catalysts allows for the selective formation of one enantiomer over the other, which is essential as different enantiomers can exhibit markedly different biological effects. chemrxiv.orgnih.gov
Diastereoselective derivatizations have also been reported. For example, a formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with α-cyano chalcones promoted by hexafluoroisopropanol (HFIP) proceeds with high diastereoselectivity to afford functionalized bicyclo[2.1.1]hexanes. rsc.org Similarly, the reduction of a bicyclo[2.1.1]hexanone derivative can lead to the formation of diastereomeric alcohols. manchester.ac.uk
| Method | Catalyst/Promoter | Stereochemical Outcome | Key Feature | Reference |
| Intramolecular [2+2] Photocycloaddition | Lewis Acid | Enantioselective | Access to enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes | chemrxiv.orgnih.gov |
| Formal [2π+2σ] Cycloaddition | HFIP | Diastereoselective | Synthesis of functionalized bicyclo[2.1.1]hexanes | rsc.org |
| Reduction of Ketone | Not specified | Diastereoselective | Formation of diastereomeric alcohols | manchester.ac.uk |
Introduction of Diverse Exit Vectors
A key feature of the bicyclo[2.1.1]hexane scaffold is its ability to act as a saturated bioisostere of ortho- and meta-substituted benzene (B151609) rings. researchgate.netnih.govmanchester.ac.ukbeilstein-journals.org By strategically placing substituents on the bicyclic core, it is possible to mimic the spatial arrangement of functional groups, or "exit vectors," found in aromatic systems. researchgate.netchemrxiv.org This allows for the exploration of new chemical space and the improvement of physicochemical properties of drug candidates. rsc.orgnih.gov
A variety of methods have been developed to introduce these diverse exit vectors. For instance, a photocatalytic cycloaddition reaction provides access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns, enabling the creation of ortho-, meta-, and polysubstituted benzene bioisosteres. rsc.orgrsc.org The derivatization of a ketone intermediate on the bicyclo[2.1.1]hexane skeleton through reactions like Wittig, Horner-Wadsworth-Emmons, and additions of nucleophiles such as TMS-CN and Grignard reagents, allows for the installation of a wide range of functional groups and exit vectors. rsc.org Furthermore, ring-expansion reactions, as discussed previously, also serve as a powerful tool for introducing new and diverse exit vectors. rsc.orgresearchgate.net
Theoretical and Computational Investigations of Bicyclo 2.1.1 Hexane Systems
Quantum Chemical Characterization of Bicyclo[2.1.1]hexane-1-carbonitrile
Quantum chemical methods are instrumental in elucidating the fundamental properties of this compound at the molecular level.
The rigid bicyclic structure of this compound severely restricts its conformational flexibility. Computational programs are used to calculate the strain energy, which is estimated to be around 30–40 kcal/mol for the parent bicyclo[2.1.1]hexane system. This high strain energy is a key factor in the kinetic and thermodynamic properties of its reactions. The molecule exists in a single, well-defined conformation, which is a desirable trait in drug design for locking in a specific bioactive conformation.
The frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity of this compound. The HOMO is typically associated with the strained C-C bonds of the bicyclic system, making it susceptible to electrophilic attack. The LUMO is primarily located on the antibonding π* orbital of the nitrile group, rendering the carbon atom of the nitrile group susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov In the context of cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of another governs the reaction pathway. iqce.jp For instance, in photochemical reactions, the HOMO-LUMO gap influences the energy required for electronic excitation. iqce.jp DFT calculations on similar bicyclic alkenes have shown HOMO-LUMO gaps in the range of 3.79 eV, providing insight into their electronic transitions. researchgate.net
Table 1: Calculated Properties of Bicyclo[2.1.1]hexane Systems
| Property | Value | Method | Reference |
| Strain Energy | ~30–40 kcal/mol | Computational (e.g., Gaussian, ORCA) | |
| HOMO-LUMO Gap | 3.79 eV (for a related bicyclic alkene) | DFT (B3LYP/6-31G(d)) | researchgate.net |
Spin-orbit coupling (SOC) plays a significant role in photochemical reactions involving changes in spin state, such as intersystem crossing from a singlet to a triplet state. In the context of bicyclo[2.1.1]hexane systems, photochemical reactions often proceed through diradical intermediates. chemrxiv.org Ab initio MCSCF calculations on related biradical systems have been used to compute SOC constants, which are crucial for understanding the efficiency of intersystem crossing and the subsequent reaction pathways. researchgate.net For the bicyclo[2.1.1]hexan-1-yl radical, INDO calculations have shown that "through-space" and "through-bond" spin transfer mechanisms contribute to unexpectedly large hyperfine splitting constants. rsc.org
Computational Studies of Reaction Mechanisms and Transition States (e.g., DFT Studies)
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving bicyclo[2.1.1]hexane systems. DFT studies provide valuable insights into the structures of transition states and intermediates, as well as the activation energies of different reaction pathways. acs.org
For example, DFT calculations have been employed to elucidate the mechanism of catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes. acs.orgnih.gov These studies have shown how different metal catalysts, such as Cu(I) and Au(I), can steer the reaction towards different products by stabilizing different transition states. acs.orgnih.gov In Cu(I)-catalyzed reactions, a linear two-coordinate complex promotes intramolecular cyclization to form bicyclo[2.1.1]hexane products. acs.orgnih.gov In contrast, Au(I) catalysis involves a four-coordinate complex that favors a different reaction pathway. acs.orgnih.gov
DFT calculations have also been used to investigate the stereoselectivity of reactions, such as the enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes. chemrxiv.org By modeling the Lewis acid-substrate complex, researchers can predict the absolute configuration of the product. chemrxiv.org
Prediction of Reactivity and Selectivity
Computational methods are increasingly used to predict the reactivity and selectivity of reactions involving bicyclo[2.1.1]hexane derivatives. By analyzing the electronic and steric properties of the reactants and the energies of possible transition states, it is possible to forecast the likely outcome of a reaction.
For instance, computational modeling can predict the feasibility of different cycloaddition pathways by analyzing transition-state geometries. This predictive power is particularly valuable in designing new synthetic routes and in understanding the factors that control regioselectivity and stereoselectivity. In photocatalytic reactions, the properties of the photocatalyst can be computationally screened to optimize reaction conditions and product yields. researchgate.net The strategic use of computational chemistry allows for a more rational design of experiments, saving time and resources in the development of new synthetic methodologies for accessing valuable bicyclo[2.1.1]hexane scaffolds.
Advanced Synthetic Applications of Bicyclo 2.1.1 Hexane 1 Carbonitrile and Its Derivatives
Development of sp3-Rich Building Blocks for Enhanced Molecular Complexity
The drive to move beyond flat, aromatic structures in drug discovery has led to a focus on sp3-rich molecules, which offer improved three-dimensionality and can lead to better pharmacological profiles. Bicyclo[2.1.1]hexane derivatives are at the forefront of this movement.
Bicyclo[2.1.1]hexanes are considered valuable saturated bicyclic structures and are increasingly important in the development of bioactive compounds. rsc.orgchemrxiv.org Their use as sp3-rich and strained bicyclic scaffolds is favored by medicinal chemists as bio-isosteres to improve the physicochemical properties of lead compounds. rsc.org The intrinsic properties of these scaffolds play a fundamental role in modulating solubility, activity, and conformational restriction, while also offering new vector angles for substitution. rsc.org The replacement of two-dimensional aromatic cores with rigid, three-dimensional motifs like bicyclo[2.1.1]hexanes can modulate the biological and physicochemical properties of drug candidates, such as potency and metabolic stability. chemrxiv.org
Synthetic strategies often employ photochemical reactions, such as [2+2] cycloadditions, to construct the bicyclo[2.1.1]hexane core. rsc.orgchemrxiv.orgresearchgate.net These methods provide access to new building blocks that can be readily derivatized, opening pathways to novel sp3-rich chemical spaces. rsc.orgchemrxiv.orgresearchgate.net For instance, a visible light-driven intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives has been developed to produce bicyclo[2.1.1]hexanes in good to high yields. acs.orgorganic-chemistry.org This approach, enabled by triplet energy transfer, allows for further functionalization to decorate the aliphatic core structure. acs.orgorganic-chemistry.org
The resulting bicyclo[2.1.1]hexane systems can be derivatized through various transformations. For example, a ketone handle on the scaffold can react with nucleophiles like TMS-CN, and subsequent cleavage of the TMS group can yield the corresponding carbonitrile. rsc.org This nitrile group, along with other functional handles, provides a platform for incorporating the bicyclo[2.1.1]hexane motif into more complex molecules. acs.org
Scaffold Diversity and Expansion of Chemical Space
The unique, non-planar structure of bicyclo[2.1.1]hexane scaffolds offers a significant expansion of chemical space for drug discovery, enabling the development of novel, patent-free molecules. acs.org These scaffolds can act as rigid surrogates for more flexible carbocyclic and heterocyclic rings, a strategy known as conformational rigidification.
Bicyclo[2.1.1]hexanes have been identified as bioisosteres for various aromatic systems, a key strategy in medicinal chemistry. Specifically, 1,2-disubstituted bicyclo[2.1.1]hexanes can serve as saturated bioisosteres of ortho-substituted benzene (B151609) rings. nih.govsemanticscholar.org This has been demonstrated by incorporating the bicyclo[2.1.1]hexane core into the structures of known fungicides, resulting in saturated, patent-free analogs with high antifungal activity. nih.govsemanticscholar.org Similarly, 1,5-disubstituted bicyclo[2.1.1]hexanes have been shown to be suitable bioisosteres of ortho-substituted phenyl rings. chemrxiv.org
The synthesis of polysubstituted bicyclo[2.1.1]hexanes further expands the accessible chemical space. rsc.orgnih.govrsc.org Photocatalytic cycloaddition reactions provide access to bicyclo[2.1.1]hexanes with numerous distinct substitution patterns. rsc.orgnih.govrsc.org This allows for the creation of structures that can act as bioisosteres for ortho-, meta-, and polysubstituted benzenes, as well as those with geometries not found in aromatic chemical space. rsc.orgnih.govrsc.org The ability to functionalize the bridge positions of the bicyclo[2.1.1]hexane scaffold opens up opportunities for molecular designs that are inaccessible to aromatic motifs. rsc.orgnih.gov
The development of chemodivergent synthetic strategies further enhances scaffold diversity. For example, catalyst-controlled reactions of bicyclo[1.1.0]butane amides with azadienes can selectively produce either polyfunctionalized bicyclo[2.1.1]hexanes or cyclobutenes, depending on the catalyst used (Cu(I) or Au(I)). acs.org This allows for the generation of structurally distinct products from a single starting material, greatly expanding the available chemical space. acs.org
Strategies for Accessing Complex Molecular Architectures
The functionalization of the bicyclo[2.1.1]hexane core is key to its application in constructing complex molecules. Various strategies have been developed to introduce diverse functional groups and build upon the bicyclic scaffold.
One common approach involves the derivatization of a ketone intermediate. For instance, a bicyclo[2.1.1]hexan-2-one can be converted to the corresponding carboxylic acid, which serves as a valuable synthetic handle for further modifications, including the formation of amides and esters. rsc.org The ketone itself can also undergo nucleophilic addition with reagents like Grignard reagents to form tertiary alcohols. acs.org
Furthermore, the bicyclo[2.1.1]hexane amide products from cycloaddition reactions can undergo a variety of downstream functionalizations under mild conditions. acs.org These include alcoholysis to form esters, hydrolysis to yield carboxylic acids, and condensation with amino esters or amines to produce further amide derivatives. acs.org These transformations highlight the versatility of the bicyclo[2.1.1]hexane scaffold as a platform for building more complex molecular architectures. acs.org
The development of methods to functionalize the C–H bonds of the bicyclo[2.1.1]hexane core has also been a significant advancement. nih.gov This allows for the direct introduction of aryl and carboxyl groups with stereochemical control, enabling the synthesis of a diverse range of 2,5-disubstituted bicyclo[2.1.1]hexanes. nih.gov These strategies, combined with traditional cycloaddition approaches, provide a powerful toolbox for creating a wide array of molecular architectures based on the bicyclo[2.1.1]hexane scaffold. nih.gov
Future Research Trajectories and Unresolved Challenges in Bicyclo 2.1.1 Hexane 1 Carbonitrile Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of bicyclo[2.1.1]hexanes, including the nitrile-substituted variants, has traditionally been challenging. rsc.org However, recent years have seen the development of several innovative strategies. A prominent area of research involves the use of bicyclo[1.1.0]butanes (BCBs) as versatile starting materials. acs.orgresearchgate.net Catalyst-controlled chemodivergent synthesis has been demonstrated to be a powerful tool, allowing for the selective formation of either bicyclo[2.1.1]hexanes or cyclobutenes from the same BCB precursor by simply changing the catalyst. acs.orgresearchgate.netnih.gov For instance, a Cu(I) catalyst can promote a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while a Au(I) catalyst can facilitate an addition-elimination pathway to produce cyclobutenes. acs.orgresearchgate.net
Photocatalysis has also emerged as a powerful technique for the synthesis of bicyclo[2.1.1]hexane derivatives. rsc.orgrsc.orgchemistryviews.orgorganic-chemistry.org Visible-light-driven intramolecular crossed [2+2] photocycloadditions of styrene (B11656) derivatives have been shown to produce 1,4-disubstituted bicyclo[2.1.1]hexanes in excellent yields. chemistryviews.orgorganic-chemistry.org This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups. chemistryviews.org Furthermore, photocatalytic approaches have been developed for the synthesis of polysubstituted bicyclo[2.1.1]hexanes, providing access to new chemical space. rsc.org
Another promising strategy involves strain-release cycloadditions. researchgate.net For example, the sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene has been reported as a new strategy for the synthesis of bicyclo[2.1.1]hexanes. researchgate.net Additionally, a sequential SmI2-mediated pinacol (B44631) coupling and acid-catalyzed pinacol rearrangement reaction has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, which can be further functionalized. nih.gov
Future research in this area will likely focus on expanding the substrate scope of these novel methods, improving their efficiency and scalability, and developing new catalytic systems that offer even greater control over the reaction outcome. A key challenge remains the development of methods that allow for the direct and selective introduction of the nitrile group at the bridgehead position of the bicyclo[2.1.1]hexane core.
Table 1: Comparison of Novel Synthetic Methodologies for Bicyclo[2.1.1]hexanes
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Catalyst-Controlled Divergent Synthesis | Utilizes different metal catalysts (e.g., Cu(I), Au(I)) to control the reaction pathway of bicyclo[1.1.0]butanes. acs.orgresearchgate.net | High chemoselectivity, access to multiple product classes from a single precursor. acs.org | Catalyst sensitivity, potential for side reactions. |
| Visible-Light Photocatalysis | Employs a photocatalyst and visible light to initiate intramolecular [2+2] cycloadditions. chemistryviews.orgorganic-chemistry.org | Mild reaction conditions, high functional group tolerance, good to excellent yields. chemistryviews.org | Requires specific photocatalysts, potential for competing reaction pathways. |
| Strain-Release Cycloadditions | Utilizes the high strain energy of bicyclo[1.1.0]butanes to drive cycloaddition reactions with alkenes. researchgate.net | Access to a variety of substitution patterns. | Can require specific activating groups on the alkene. |
| Sequential Pinacol Coupling/Rearrangement | Involves a SmI2-mediated coupling followed by an acid-catalyzed rearrangement to form the bicyclic core. nih.gov | Provides access to functionalized bicyclo[2.1.1]hexan-2-ones. | Multi-step process, potential for low yields in some steps. |
Advancements in Asymmetric Synthesis of Nitrile-Substituted Bicyclo[2.1.1]hexanes
The development of enantioselective methods for the synthesis of chiral bicyclo[2.1.1]hexanes is of paramount importance, as the biological activity of these compounds can be highly dependent on their stereochemistry. chemrxiv.orgchemrxiv.orgnih.gov Recent breakthroughs in this area have focused on the use of chiral catalysts to control the stereochemical outcome of the reaction.
A significant advancement has been the development of an enantioselective Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgchemrxiv.orgnih.gov This method has been successfully applied to the synthesis of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres of ortho-substituted phenyl rings. chemrxiv.orgchemrxiv.orgnih.gov The use of a chiral rhodium-based Lewis acid catalyst has been shown to provide high yields and excellent enantioselectivities. chemrxiv.org
Another promising approach is the use of organocatalysis. An asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been developed for the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, yielding chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. nih.gov While this method does not directly produce nitrile-substituted bicyclo[2.1.1]hexanes, it demonstrates the potential of organocatalysis for the asymmetric synthesis of this class of compounds.
Future research in this area will likely focus on expanding the scope of these asymmetric methods to include the synthesis of a wider range of nitrile-substituted bicyclo[2.1.1]hexanes. A major challenge will be the development of catalytic systems that can control the absolute stereochemistry at the bridgehead positions of the bicyclo[2.1.1]hexane core, particularly when a nitrile group is present.
Table 2: Recent Advances in Asymmetric Synthesis of Bicyclo[2.1.1]hexane Derivatives
| Method | Catalyst | Substrates | Key Outcome |
|---|---|---|---|
| Enantioselective Lewis Acid-Catalyzed [2+2] Photocycloaddition | Chiral Rhodium-based Lewis Acid chemrxiv.org | α,β-Unsaturated acyl pyrazoles chemrxiv.org | Enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes with high yield and enantioselectivity. chemrxiv.org |
| Asymmetric Organocatalytic Formal Cycloaddition | Confined Imidodiphosphorimidate (IDPi) Brønsted Acid nih.gov | Bicyclo[1.1.0]butanes and N-aryl imines nih.gov | Chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. nih.gov |
Exploration of New Reactivity Modes and Transformational Pathways
While significant progress has been made in the synthesis of the bicyclo[2.1.1]hexane core, the exploration of its reactivity and the development of new transformational pathways remain a key area of research. The unique strained structure of the bicyclo[2.1.1]hexane ring system can lead to unexpected reactivity, offering opportunities for the development of novel chemical transformations.
One area of interest is the functionalization of the bicyclo[2.1.1]hexane core after its formation. Late-stage functionalization approaches are being explored to introduce additional functional groups onto the bicyclic scaffold. chemrxiv.org For example, the carbonyl group of a bicyclo[2.1.1]hexanone can serve as a handle for a variety of transformations, including Wittig and Horner-Wadsworth-Emmons reactions, as well as nucleophilic additions. chemrxiv.orgrsc.org The resulting products can then be further elaborated to access a wide range of derivatives. rsc.org
The development of methods for the selective functionalization of the C-H bonds of the bicyclo[2.1.1]hexane skeleton is another important research direction. nih.gov Directed C-H functionalization has been successfully used to introduce aryl groups at the γ-position of a bicyclo[2.1.1]hexane carboxylic acid derivative. nih.gov
Future research in this area will likely focus on uncovering new reactivity modes of the bicyclo[2.1.1]hexane ring system, including ring-opening reactions and rearrangements. A major challenge will be to develop methods for the selective functionalization of all positions of the bicyclo[2.1.1]hexane core, which would provide access to an even greater diversity of structures. The development of methods for the transformation of the nitrile group in bicyclo[2.1.1]hexane-1-carbonitrile into other functional groups is also an important area for future investigation.
Integration with Green Chemistry Principles and Sustainable Synthesis
The integration of green chemistry principles into the synthesis of this compound and its derivatives is an increasingly important consideration. The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. acs.org
Several of the novel synthetic methodologies described above already incorporate aspects of green chemistry. For example, the use of visible-light photocatalysis is a greener alternative to traditional methods that often require harsh conditions or toxic reagents. chemistryviews.orgorganic-chemistry.org Photocatalytic reactions can often be carried out at room temperature and with lower energy consumption. chemistryviews.org
Catalyst-controlled reactions also align with the principles of green chemistry by improving selectivity and reducing the formation of byproducts, thereby minimizing waste. acs.orgacs.org The development of highly efficient and recyclable catalysts is a key goal in this area.
Furthermore, the development of synthetic routes that are more atom-economical is a central tenet of green chemistry. acs.org Atom economy is a measure of how efficiently a chemical reaction converts the atoms in the starting materials into the desired product. acs.org Methods that proceed with high atom economy, such as certain cycloaddition reactions, are preferred. manchester.ac.uk
Future research in this area should focus on the systematic application of green chemistry principles to the synthesis of this compound. This includes the development of synthetic routes that utilize renewable starting materials, minimize the use of hazardous solvents and reagents, and are designed for energy efficiency. A life-cycle assessment of the different synthetic routes to this compound could also be a valuable tool for identifying the most sustainable options. A significant challenge will be to develop green synthetic methods that are also economically viable and scalable for industrial applications.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bicyclo[1.1.0]butane |
| Cyclobutene |
| Bicyclo[2.1.1]hexan-2-one |
| Azabicyclo[2.1.1]hexane |
| Bicyclo[2.1.1]hexane carboxylic acid |
| N-aryl imine |
Q & A
Basic: What methodologies optimize the synthesis of bicyclo[2.1.1]hexane-1-carbonitrile derivatives?
Synthesis typically involves photochemical [2+2] cycloadditions or modular approaches using bicyclo[1.1.0]butanes as precursors. Key steps include:
- Photochemical conditions : Irradiation (300–400 nm) with silyl enol ethers and Lewis acid catalysts (e.g., BF₃·OEt₂) to enhance regioselectivity .
- Temperature control : Reactions at –40°C to 0°C minimize side products like tricyclic byproducts .
- Catalysts : Lewis acids improve yield (up to 85%) by stabilizing reactive intermediates .
Table 1 : Representative Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Photochemical cycloaddition | 72–85 | UV light, BF₃·OEt₂, –40°C | |
| Modular functionalization | 60–75 | Pd-catalyzed cross-coupling |
Basic: What analytical techniques validate the structural integrity of this compound derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR distinguish bridgehead carbons (δ 35–45 ppm for C-1) and nitrile groups (δ 115–120 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for C₇H₈N⁺: m/z 106.0657) .
- X-ray crystallography : Resolves strain-induced bond distortions (e.g., bridgehead C–C bond lengths: 1.54–1.58 Å) .
Basic: What are the key applications of this compound in drug design?
- Bioisosteric replacement : Mimics ortho-substituted benzene rings, improving metabolic stability in compounds like Lomitapide analogs (reducing Clₐₙₜ by 50%) .
- Conformational restriction : Enhances target binding affinity (e.g., 10-fold increase in L-PLA₂ inhibition vs. linear analogs) .
Advanced: How do 1,2-disubstituted bicyclo[2.1.1]hexanes serve as bioisosteres for ortho-substituted benzenes?
- Geometric mimicry : Distance between substituents (d = 3.05–3.19 Å) closely matches ortho-benzene (3.04–3.10 Å) .
- Lipophilicity : Reduces log P by 0.7–1.2 units, improving solubility without compromising activity .
- Synthetic validation : Demonstrated in antifungal agents (e.g., fluxapyroxad analogs with retained IC₅₀) .
Table 2 : Bioisosteric Parameters
| Parameter | Bicyclo[2.1.1]hexane | ortho-Benzene |
|---|---|---|
| Substituent distance (Å) | 3.05–3.19 | 3.04–3.10 |
| log P reduction | 0.7–1.2 | – |
Advanced: What reaction mechanisms govern [2+2] cycloadditions in bicyclo[2.1.1]hexane synthesis?
- Stepwise radical pathway : Photoexcitation generates diradical intermediates, which undergo recombination to form the bicyclic core .
- Steric effects : Bridgehead substituents dictate regioselectivity (e.g., endo vs. exo addition) .
Advanced: How can computational modeling guide the design of bicyclo[2.1.1]hexane-based therapeutics?
- DFT calculations : Predict strain energy (~25 kcal/mol) and transition-state geometries for synthetic optimization .
- Docking studies : Identify optimal exit vectors for target engagement (e.g., 60° angle for kinase inhibitors) .
Advanced: How are synthetic challenges like low yields or byproduct formation addressed?
- Byproduct suppression : Use of bulky silyl groups (e.g., TMS) blocks competing [4+2] pathways .
- Solvent optimization : Polar aprotic solvents (e.g., DCE) improve reaction homogeneity .
Advanced: How should researchers resolve contradictions in metabolic stability data?
- Case-dependent analysis : Bicyclo[2.1.1]hexane incorporation may increase (e.g., Conivaptan: Clᵢₙₜ from 31 → 12) or decrease stability (e.g., Lomitapide: t₁/₂ reduced 3-fold) .
- Structural tweaks : Introduce electron-withdrawing groups (e.g., –CF₃) to block CYP450 oxidation .
Advanced: What strategies enable late-stage functionalization of bicyclo[2.1.1]hexane cores?
- Cross-coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at C-2 .
- Nitrile conversion : Reduce to amines (H₂/Raney Ni) or hydrolyze to carboxylic acids (H₃O⁺) .
Advanced: How is photochemical synthesis optimized for scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
